Ferrocenium

Antitumor activity In vivo efficacy Ehrlich ascites tumor

Ferrocenium is a deep-blue, 17-electron, paramagnetic cation — chemically and functionally distinct from neutral ferrocene. It operates as a potent one-electron oxidant and Lewis acid catalyst, enabling Meinwald epoxide rearrangement, propargylic alcohol etherification, and oxidative benzylamine coupling. Counterion selection critically governs stability and performance: [Fc]Cl offers superior solution stability in dichloromethane; [Fc]PF₆ and [Fc]BF₄ are preferred for broad-solvent catalytic workflows. In oncology research, ferrocenium picrate and trichloroacetate achieve 100% cure rates in Ehrlich ascites models, whereas ferrocene shows no in vivo activity. Ferrocenium also serves as a reference benchmark for cytotoxic potency (HT-29, MCF-7) in medicinal chemistry SAR programs. Purchase the specific ferrocenium salt matched to your solvent and mechanistic requirement — do not substitute with ferrocene.

Molecular Formula C10H20Fe
Molecular Weight 196.11 g/mol
CAS No. 12125-80-3
Cat. No. B1229745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrocenium
CAS12125-80-3
SynonymsFcBF(4)
ferricenium hexafluorophosphate
ferrocenium
ferrocenium hexafluorophosphate
ferrocenium tetrafluoroborate
ferrocenium, (T-4)-tetrachloroferrate(1-)
ferrocenium, 2,4,6-trinitrophenol (1:1) salt
ferrocenium, hexachloro-mu-oxodiferrate(2-) (2:1)
ferrocenium, hexafluorophosphate(1-)
ferrocenium, tetrafluoroborate(1-)
ferrocenium, trichloroacetic acid (1:1) salt
ferrocenium, trichloroacetic acid (1:2) salt
ferrocenium, trichloroacetic acid, hydrogen (1:1:2) salt
ferrocenium, trichloroacetic acid, hydrogen (1:2:3) salt
Molecular FormulaC10H20Fe
Molecular Weight196.11 g/mol
Structural Identifiers
SMILESC1CCCC1.C1CCCC1.[Fe]
InChIInChI=1S/2C5H10.Fe/c2*1-2-4-5-3-1;/h2*1-5H2;
InChIKeyKPCCMGYPEIQAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferrocenium (CAS 12125-80-3): Key Procurement Specifications for the Oxidized Ferrocene Cation


Ferrocenium, the oxidized cationic form of ferrocene [Fe(Cp)₂]⁺ (CAS 12125-80-3), is an organometallic compound characterized by its 17-electron configuration, paramagnetic nature, and a characteristic deep blue color [1]. Unlike its neutral ferrocene progenitor, ferrocenium functions as a potent one-electron oxidant and a Lewis acid catalyst in organic synthesis [2]. The compound is typically procured as a salt with a stabilizing counterion, such as hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻), which significantly impacts its solubility and stability profiles [3].

Ferrocenium (CAS 12125-80-3) Versus Ferrocene and Other Analogues: Why They Are Not Interchangeable


Substituting ferrocene for ferrocenium is not chemically or functionally equivalent. Ferrocene is a neutral, stable 18-electron complex with no intrinsic Lewis acidity or oxidizing power, whereas ferrocenium is a reactive cation capable of one-electron oxidation and Lewis acid catalysis [1]. Furthermore, the selection of the counterion in ferrocenium salts is critical; the anion identity directly dictates the compound's solution stability, catalytic performance, and decomposition kinetics . Therefore, procurement decisions must be based on the specific functional requirements—oxidative power or Lewis acidity—and the operational solvent environment, rather than assuming all 'ferrocene-based' compounds are interchangeable.

Ferrocenium (CAS 12125-80-3) Differential Performance Data vs. Comparators


In Vivo Antitumor Activity: Ferrocenium Salts vs. Ferrocene and Inorganic Iron Complexes

Ferrocenium salts demonstrate a stark functional differentiation from ferrocene and other iron complexes in an in vivo tumor model. While ferrocene (Cp₂Fe) and ammonium tetrachloroferrates(III) exhibited no recognizable tumor-inhibiting activity, water-soluble ferrocenium salts, specifically ferricenium picrate and ferricenium trichloroacetate, achieved an optimum cure rate of 100% in CF1 mice bearing Ehrlich ascites tumor (EAT) [1].

Antitumor activity In vivo efficacy Ehrlich ascites tumor

Catalytic Activity in Lewis Acid-Mediated Rearrangements: Ferrocenium Derivatives vs. Neutral Ferrocenes

The oxidation of ferrocene to its ferrocenium derivatives creates a strong Lewis acid catalyst that is inaccessible with the neutral ferrocene. Computational studies characterize ferrocenium derivatives as strong Lewis acids, which were demonstrated to be active catalysts for the Meinwald epoxide rearrangement, yielding aldehydes as kinetic products .

Lewis acid catalysis Epoxide rearrangement DFT calculation

Cytotoxic Activity on Cancer Cell Lines: Ferrocenium Salts vs. Ferrocene

The functionalization of ferrocene can enhance its cytotoxicity, but the activity still approaches that of the oxidized ferrocenium species. The ferrocenyl ester derivative Fe(C₅H₄CO₂CH₂CH=CH₂)₂ showed the best IC50 values of 180 ± 10 µM against HT-29 colon cancer cells and 190 ± 30 µM against MCF-7 breast cancer cells, which are described as 'similar to ferrocenium' [1]. This indicates that while ferrocene derivatives can be tuned to achieve comparable potency, the native ferrocenium cation sets a benchmark for cytotoxic activity.

Cytotoxicity HT-29 MCF-7 IC50

Counterion-Dependent Solution Stability: Ferrocenium Chloride vs. Ferrocenium Hexafluorophosphate and Tetrafluoroborate

The solution stability of ferrocenium salts is highly dependent on the counterion, a critical factor for catalytic applications. A study measuring rate decomposition constants (k) in CH₂Cl₂ via time-resolved UV-vis spectroscopy found that ferrocenium chloride ([Fc]Cl) was the most stable complex among those tested, with decomposition rates varying significantly based on the anion .

Catalyst stability Counterion effect Decomposition kinetics

Ferrocenium (CAS 12125-80-3): High-Value Applications Driven by Differential Evidence


Preclinical In Vivo Antitumor Efficacy Studies

Based on the evidence of 100% cure rates in Ehrlich ascites tumor models, ferrocenium salts (specifically picrate and trichloroacetate) are the compounds of choice for in vivo oncology research requiring potent, water-soluble iron complexes. Ferrocene should not be substituted due to its demonstrated lack of in vivo activity [1].

Lewis Acid-Catalyzed Organic Transformations

Ferrocenium salts are suitable for reactions requiring a strong Lewis acid, such as the Meinwald epoxide rearrangement. The oxidized ferrocenium cation provides the necessary Lewis acidity that is absent in neutral ferrocene, enabling catalytic activity for specific synthetic pathways [1].

In Vitro Cytotoxicity Benchmarking for Ferrocene-Derived Compounds

Ferrocenium serves as a reliable benchmark for comparing the cytotoxic potency of new ferrocenyl derivatives. Its established activity against cell lines like HT-29 and MCF-7 provides a standard reference point for assessing the efficacy of novel analogues in medicinal chemistry programs [1].

Optimization of Catalyst Longevity in Solution-Phase Reactions

For catalytic processes in dichloromethane where catalyst stability is paramount, the choice of counterion is critical. The evidence indicates that ferrocenium chloride ([Fc]Cl) offers superior solution stability compared to other common salts like [Fc]PF₆ and [Fc]BF₄, making it the preferred option for maximizing catalyst lifetime and performance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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